1-[(Tert-butoxy)carbonyl]-3-hydroxyazetidine-2-carboxylic acid
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Overview
Description
1-[(Tert-butoxy)carbonyl]-3-hydroxyazetidine-2-carboxylic acid is a compound of significant interest in organic chemistry. It features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amines during chemical reactions. The compound’s structure includes an azetidine ring, a four-membered nitrogen-containing ring, which is relatively rare and offers unique reactivity and stability properties.
Mechanism of Action
Target of Action
The compound contains a tert-butoxycarbonyl (boc) group, which is commonly used in organic synthesis as a protecting group for amines .
Mode of Action
The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The BOC group protects the amine from unwanted reactions during synthesis, and can be removed later with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Biochemical Pathways
The boc group plays a crucial role in peptide synthesis, where it protects the amine group during the formation of peptide bonds .
Result of Action
The result of the action of 1-[(Tert-butoxy)carbonyl]-3-hydroxyazetidine-2-carboxylic acid is largely dependent on the specific context of its use. In the context of peptide synthesis, the BOC group allows for the selective formation of peptide bonds without unwanted side reactions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the reaction environment can affect the addition and removal of the BOC group . Furthermore, the temperature and solvent used can also impact the efficiency of these reactions .
Preparation Methods
The synthesis of 1-[(Tert-butoxy)carbonyl]-3-hydroxyazetidine-2-carboxylic acid typically involves the protection of the amine group with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often involve ambient temperatures, although some methods may require heating to facilitate the reaction .
Industrial production methods may utilize flow microreactor systems to introduce the tert-butoxycarbonyl group efficiently. This approach offers advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
1-[(Tert-butoxy)carbonyl]-3-hydroxyazetidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions. Common reagents include alkyl halides and other electrophiles.
Major products formed from these reactions include the deprotected amine, which can then be further functionalized or used in subsequent synthetic steps.
Scientific Research Applications
1-[(Tert-butoxy)carbonyl]-3-hydroxyazetidine-2-carboxylic acid has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research into its medicinal applications includes the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Comparison with Similar Compounds
Similar compounds include other Boc-protected amines and azetidine derivatives. For example:
Boc-protected amino acids: These compounds also feature the Boc group and are used in peptide synthesis.
Azetidine-2-carboxylic acid: This compound lacks the Boc group but shares the azetidine ring structure.
1-[(Tert-butoxy)carbonyl]-3-hydroxyazetidine-2-carboxylic acid is unique due to its combination of the Boc-protected amine and the azetidine ring, offering distinct reactivity and stability properties compared to other similar compounds .
Properties
IUPAC Name |
3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO5/c1-9(2,3)15-8(14)10-4-5(11)6(10)7(12)13/h5-6,11H,4H2,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQJIHHAEOZFPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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